molecular formula C12H16N2O3 B13779330 Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)- CAS No. 99901-13-0

Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-

Cat. No.: B13779330
CAS No.: 99901-13-0
M. Wt: 236.27 g/mol
InChI Key: BNOBTNJZZKICRW-UHFFFAOYSA-N
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Description

Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is part of the barbiturate family, known for their central nervous system depressant properties. Barbituric acid derivatives have been widely studied for their pharmacological activities, including sedative, hypnotic, and anticonvulsant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, typically involves the alkylation of barbituric acid. One common method is the reaction of barbituric acid with allyl bromide and 3-methyl-2-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or butenyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted barbituric acid derivatives.

Scientific Research Applications

Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including sedative and anticonvulsant effects.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a sedative and hypnotic effect. This interaction prolongs the opening of chloride ion channels, resulting in hyperpolarization of the neuronal membrane and decreased neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

  • Barbituric acid, 5-allyl-5-(3-hydroxy-2-methyl-1-propyl)-
  • Barbituric acid, 5-allyl-5-butyl-
  • Barbituric acid, 5-allyl-5-sec-butyl-

Uniqueness

Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both allyl and 3-methyl-2-butenyl groups influences its lipophilicity and receptor binding affinity, differentiating it from other barbituric acid derivatives.

Properties

CAS No.

99901-13-0

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

5-(3-methylbut-2-enyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H16N2O3/c1-4-6-12(7-5-8(2)3)9(15)13-11(17)14-10(12)16/h4-5H,1,6-7H2,2-3H3,(H2,13,14,15,16,17)

InChI Key

BNOBTNJZZKICRW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1(C(=O)NC(=O)NC1=O)CC=C)C

Origin of Product

United States

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